Potency Against Mycobacterial PknG: Protein Kinase G Inhibitor-1 vs. Compound 237 and Protein Kinase G Inhibitor-2
In the original patent screening campaign against M. tuberculosis PknG, Compound 270 (Protein kinase G inhibitor-1) exhibited an IC50 of 900 nM, demonstrating sub-micromolar potency. While Compound 237 was more potent with an IC50 of 200 nM, Protein kinase G inhibitor-1 substantially outperformed numerous other tetrahydrobenzothiophene analogs, including Compound 266 (Protein kinase G inhibitor-2) which displayed an IC50 of 3 μM, representing a 3.3-fold lower potency [1].
| Evidence Dimension | In vitro inhibition of M. tuberculosis PknG kinase activity |
|---|---|
| Target Compound Data | IC50 = 900 nM (0.9 μM) |
| Comparator Or Baseline | Compound 237: IC50 = 200 nM; Compound 266 (Protein kinase G inhibitor-2): IC50 = 3,000 nM |
| Quantified Difference | 4.5-fold less potent than Compound 237; 3.3-fold more potent than Compound 266 |
| Conditions | High-throughput in vitro kinase assay using recombinant M. tuberculosis PknG |
Why This Matters
For researchers optimizing PknG inhibitor potency, the quantified IC50 establishes a benchmark for selecting Protein kinase G inhibitor-1 over weaker analogs like Compound 266 while acknowledging that Compound 237 may be preferable for ultra-high-potency requirements.
- [1] WO2003084947A1. 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and methods for medical intervention against mycobacterial infections. 2003-10-16. Page 382, lines 1-4. View Source
